O,O,O-Triethyl phosphorothioate
Overview
Description
O,O,O-Triethyl phosphorothioate is an organophosphorus compound with the molecular formula C6H15O3PS. It is known for its characteristic odor and is typically found as a colorless liquid. This compound is used in various industrial applications, including as a plasticizer, lubricant additive, antifoam agent, and hydraulic fluid .
Mechanism of Action
Target of Action
O,O,O-Triethyl Phosphorothioate, also known as Triethyl Thiophosphate, is a complex organic compound with the molecular formula C6H15O3PS It’s known that organophosphorus compounds often interact with enzymes such as cholinesterase .
Mode of Action
This inhibition can disrupt nerve signal transmission, leading to various physiological effects .
Biochemical Pathways
Organophosphorus compounds are known to affect the cholinergic pathway by inhibiting cholinesterase, which can lead to an accumulation of acetylcholine in the synapses .
Pharmacokinetics
They are distributed throughout the body, metabolized primarily in the liver, and excreted via urine .
Result of Action
The inhibition of cholinesterase by organophosphorus compounds can lead to an overstimulation of muscarinic and nicotinic receptors, resulting in various physiological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Triethyl Thiophosphate. For instance, the compound’s volatility and solubility can affect its distribution in the environment and its bioavailability. Additionally, factors such as temperature, pH, and presence of other chemicals can influence its stability and degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
O,O,O-Triethyl phosphorothioate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with sulfur and triethylamine under microwave irradiation. This method yields triethylammonium O,O’-diethyl thiophosphate, which can be further processed to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of thiophosphate salts. The process typically includes the reaction of diethyl phosphite with sulfur and a base, such as triethylamine, under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
O,O,O-Triethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphorothioic acid derivatives, phosphine derivatives, and various substituted phosphorothioates .
Scientific Research Applications
O,O,O-Triethyl phosphorothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: This compound is studied for its potential effects on biological systems, including its role as a cholinesterase inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of pesticides, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- O,O,O-Triethyl thiophosphate
- O,O,O-Triethyl phosphorothionate
- O,O,O-Triethyl phosphorothioic acid
Uniqueness
O,O,O-Triethyl phosphorothioate is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct properties that make it suitable for specific industrial and research applications. Its ability to act as a cholinesterase inhibitor also sets it apart from other organophosphorus compounds .
Properties
IUPAC Name |
triethoxy(sulfanylidene)-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3PS/c1-4-7-10(11,8-5-2)9-6-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPJMTACJMLPLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059567 | |
Record name | O,O,O-Triethyl phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126-68-1 | |
Record name | O,O′,O′′-Triethyl phosphorothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O,O,O-Triethyl phosphorothioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triethyl thiophosphate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | O,O,O-Triethyl phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O,O,O-triethyl phosphorothioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O,O,O-Triethyl phosphorothioate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPV9MGL8YC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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